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Germanium(2+) phosphonate(1:1)

Cat. No.: B12645623
CAS No.: 29850-62-2
M. Wt: 151.60 g/mol
InChI Key: IKOUBGRXFMQLTK-UHFFFAOYSA-M
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Description

Significance of Germanium(II) in Hybrid Materials Chemistry

Germanium (Ge) is a metalloid in Group 14 of the periodic table, chemically similar to its neighbors silicon and tin. wikipedia.org While it is most stable in the +4 oxidation state, Germanium(II) or germanous compounds are also known, though they tend to be more reactive and can be readily oxidized. wikipedia.orgbritannica.com The Ge(II) cation is of particular interest in materials science due to its lone pair of electrons, which can induce structural distortions and lead to interesting electronic and optical properties.

The use of divalent germanium in hybrid materials is an active area of research. For instance, Ge(II) has been incorporated into various frameworks, including salicyl alcoholates, which can be polymerized to form Ge@C hybrid materials for applications such as anodes in Li-ion batteries. rsc.org The synthesis of Ge(II) metalloheterocycles has also been demonstrated, where the lone pair on the Ge(II) center allows the entire molecule to act as a ligand to other metals, forming unique tetrakis(germylene) complexes. acs.org Furthermore, research into cationic Ge(II) compounds, stabilized by various ligands, has opened avenues for their use in small-molecule activation and catalysis. researchgate.net These examples underscore the versatility of the Ge(II) cation in creating structurally novel and functional hybrid materials. The distinct reactivity and coordination geometry of Ge(II) compared to the more common Ge(IV) make it a valuable component for designing advanced materials. britannica.com

Overview of Metal Phosphonate (B1237965) Frameworks

Metal phosphonate frameworks (MPFs) are a class of coordination polymers built from metal ions linked by phosphonate ligands (R-PO₃²⁻). acs.org These materials are analogous to the widely studied metal-organic frameworks (MOFs) that typically use carboxylate linkers. A key advantage of MPFs is their generally higher thermal and hydrolytic stability. acs.org This robustness is attributed to the stronger coordination bond between the metal and the phosphonate oxygen atoms and the inherent stability of the P-C bond compared to the P-O bond in phosphates. smolecule.com

The structure of metal phosphonates is highly diverse. The phosphonate group can coordinate to metal ions in various modes, utilizing one, two, or all three of its oxygen atoms. This versatility often leads to the formation of dense, layered, or pillared-layered structures. acs.orgpsu.edu While this can make the synthesis of highly porous MPFs challenging, it also allows for rich structural chemistry. acs.org Researchers have developed various strategies to create more open frameworks, such as using sterically hindered phosphonic acids or ligands containing multiple phosphonate groups to control the dimensionality of the resulting network. acs.orgresearchgate.net The properties of MPFs are tunable based on the choice of both the metal ion and the organic phosphonate linker, leading to applications in areas such as ion exchange, catalysis, proton conduction, and sensing. acs.orgresearchgate.net

Table 1: Comparison of Carboxylate vs. Phosphonate Linkers in Framework Materials

Feature Carboxylate-based MOFs Phosphonate-based MOFs (MPFs)
Typical Linker R-COO⁻ R-PO₃²⁻
Coordination Typically bidentate Can be monodentate to tridentate
Thermal Stability Variable, often lower Generally higher
Hydrolytic Stability Often sensitive to water/moisture Generally more stable
Structural Tendency High porosity can be common Often form dense, layered structures acs.org

| Synthesis | Often crystalline | Can be difficult to crystallize acs.org |

Current Research Landscape of Germanium(II) Phosphonates

Direct and extensive research specifically on Germanium(II) phosphonate(1:1) is limited in published literature. However, the current research landscape can be understood by examining related germanium-phosphorus compounds, which provides a basis for the potential synthesis and properties of this target compound.

Research into compounds containing both germanium and phosphorus-based ligands has explored various functionalities. For example, organogermanium dithiophosphonate complexes have been synthesized by reacting organogermanium chlorides with dithiophosphonic acids. tandfonline.com These studies provide insight into the formation of Ge-S-P linkages and the coordination chemistry of germanium with phosphorus-containing ligands. In a different vein, research on germanium phosphates has led to the synthesis of novel structures. A quaternary germanium(II) phosphate (B84403), Na[Ge₄(PO₄)₃], was prepared via a solid-state reaction, resulting in a three-dimensional framework of GeO₃ pyramids and PO₄ tetrahedra. nih.gov While these are phosphates and not phosphonates, they demonstrate the capability of Ge(II) to form stable, extended frameworks with phosphorus-oxygen-based groups.

The synthesis of divalent germanium compounds stabilized by sterically bulky phosphine (B1218219) ligands has also been reported, showcasing how ligand design can control the stability and reactivity of the Ge(II) center. acs.org General synthesis methods for metal phosphonates, such as hydrothermal and ionothermal techniques, are well-established and could be applicable to the synthesis of Germanium(II) phosphonate. smolecule.comrsc.org These methods involve reacting the metal source with the phosphonic acid under elevated temperature and pressure, sometimes using ionic liquids as solvents to facilitate crystallization. smolecule.comrsc.org

Collectively, this research into related materials suggests that the synthesis of Germanium(II) phosphonate is feasible and that the resulting material would likely possess a stable, potentially layered framework with interesting electronic properties conferred by the Ge(II) center. The challenge remains in isolating and characterizing the simple 1:1 compound and exploring its specific properties and potential applications.

Table 2: Investigated Germanium-Phosphorus Compounds

Compound Type Example Compound Key Research Finding
Germanium Dithiophosphonate Me₂Ge{(C₆H₅)₃SiOPS₂-S}₂ Synthesis of organometallic complexes with asymmetric ligand binding. tandfonline.com
Germanium(II) Phosphate Na[Ge₄(PO₄)₃] Formation of a 3D framework from GeO₃ pyramids and PO₄ tetrahedra via solid-state synthesis. nih.gov
Divalent Ge with Phosphine Ligands Ge[-O-C(CF₃)₂CH₂PᵗBu₂]₂ Stabilization of the Ge(II) oxidation state using bulky chelating phosphines. acs.org

| Germanium(IV) Diphosphonate | [Ge₆(µ-OH)₆(µ-hedp)₆]⁶⁻ | Formation of hexanuclear cyclic anions with bridging diphosphonate ligands. ucj.org.ua |

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeO3P- B12645623 Germanium(2+) phosphonate(1:1) CAS No. 29850-62-2

Properties

CAS No.

29850-62-2

Molecular Formula

GeO3P-

Molecular Weight

151.60 g/mol

InChI

InChI=1S/Ge.HO3P/c;1-4(2)3/h;(H,1,2,3)/p-1

InChI Key

IKOUBGRXFMQLTK-UHFFFAOYSA-M

Canonical SMILES

[O-][P+](=O)[O-].[Ge]

Origin of Product

United States

Synthetic Methodologies for Germanium Ii Phosphonate Frameworks

Conventional Approaches to Metal Phosphonate (B1237965) Synthesis

Conventional methods for the synthesis of metal phosphonates, which can be adapted for Germanium(II) phosphonates, primarily include hydrothermal synthesis, sol-gel processing, and direct reaction of metal precursors with phosphonic acid ligands in a suitable solvent.

Hydrothermal Synthesis Strategies

Hydrothermal synthesis is a widely employed technique for crystallizing metal phosphonates that are not readily accessible under standard atmospheric conditions. This method involves carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures (usually between 100 and 260 °C) and autogenous pressures. The solvent, most commonly water, plays a crucial role as a pressure-transmitting medium and often participates in the reaction as a hydrolyzing or mineralizing agent.

For the synthesis of divalent metal phosphonates, a typical hydrothermal reaction involves a mixture of a metal salt (e.g., Germanium(II) chloride), a phosphonic acid, and often a pH-modifying agent or a structure-directing agent (template) in an aqueous solution. The elevated temperature increases the solubility of the reactants and facilitates the crystallization of the product. The slow cooling of the autoclave allows for the formation of well-defined single crystals. The specific reaction conditions, such as temperature, pH, and reactant concentrations, are critical parameters that dictate the final structure of the framework. For instance, two new divalent metal phosphonates, [Cu2{CH3C(OH)(PO3)2}(H2O)2]·0.5H2O and [NH3CH2CH2NH3][Zn3{CH3C(OH)(PO3)2}2(H2O)]·H2O, have been successfully synthesized using hydrothermal methods. tandfonline.comtandfonline.com

Table 1: Typical Hydrothermal Synthesis Parameters for Divalent Metal Phosphonates

Parameter Typical Range Role in Synthesis
Temperature 120 - 180 °C Influences reaction kinetics and crystallinity
Time 24 - 72 hours Allows for crystal growth
pH 3 - 9 Affects the deprotonation state of the phosphonic acid and the coordination environment of the metal
Metal Precursor Divalent metal salts (e.g., chlorides, acetates) Source of the metal cation
Ligand Organophosphonic acids Organic linker for the framework

Sol-Gel Processing Techniques

The sol-gel process is a versatile method for preparing solid materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. mdpi.com This technique is particularly useful for creating amorphous or nanocrystalline metal phosphonate materials and organic-inorganic hybrids. mdpi.comresearchgate.net The process generally involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides and phosphonic acid esters, in a common solvent.

In the context of Germanium(II) phosphonates, a sol-gel approach would likely involve the controlled hydrolysis and condensation of a Germanium(II) alkoxide or another suitable precursor with a phosphonic acid or its ester. The process starts with the formation of a colloidal suspension (sol), which then undergoes gelation to form a solid or semi-solid network. The subsequent drying of the gel, often under supercritical conditions to avoid pore collapse, can yield porous materials. The sol-gel method offers excellent control over the material's microstructure and composition at the molecular level. researchgate.netresearchgate.netias.ac.in

Table 2: Key Stages in Sol-Gel Synthesis of Metal Phosphonate Hybrids

Stage Description Key Parameters
Mixing Dissolving the metal precursor and phosphonate ligand in a suitable solvent. Precursor types, solvent, catalyst
Hydrolysis Addition of water to hydrolyze the precursors. Water-to-precursor ratio, pH
Condensation Formation of M-O-P linkages, leading to a sol. Temperature, concentration
Gelation Formation of a continuous solid network (gel). Time, temperature
Aging Strengthening of the gel network. Time, solvent

| Drying | Removal of the solvent to obtain the final solid material. | Method (e.g., thermal, supercritical) |

Reactions with Germanium(II) Precursors and Phosphonic Acid Ligands

The direct reaction between a Germanium(II) precursor and a phosphonic acid ligand in a suitable solvent is the most fundamental approach to synthesizing Germanium(II) phosphonates. The choice of the Germanium(II) source is critical. Common precursors could include Germanium(II) chloride (GeCl2), Germanium(II) bromide (GeBr2), or Germanium(II) acetate (Ge(OAc)2). The phosphonic acid ligand provides the organic linker that bridges the Germanium(II) centers to form the extended framework.

The reaction is typically carried out by mixing stoichiometric amounts of the reactants in a solvent where both are soluble. The product often precipitates from the solution and can be isolated by filtration. The properties of the resulting material are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the organic group on the phosphonic acid. researchgate.netnih.govnih.gov For example, the synthesis of various phosphonic acids and their subsequent use in forming metal phosphonates has been extensively reviewed. researchgate.netnih.govnih.gov While specific examples for Germanium(II) are not abundant in the literature, the general principles of metal phosphonate synthesis would apply. researchgate.net

Advanced Synthetic Pathways

To overcome some of the limitations of conventional methods, such as the formation of dense, non-porous structures, advanced synthetic pathways have been developed. These include ionothermal synthesis and controlled reactivity approaches aimed at enhancing porosity.

Ionothermal Synthesis

Ionothermal synthesis utilizes ionic liquids as both the solvent and, in many cases, the structure-directing agent. nih.govchemrxiv.orgnih.govchemrxiv.orgresearchgate.net Ionic liquids are salts with melting points below 100 °C, and their unique properties, such as low vapor pressure, high thermal stability, and wide electrochemical window, make them attractive media for the synthesis of novel materials, including metal-organic frameworks. nih.govchemrxiv.orgnih.gov

In the context of Germanium(II) phosphonates, an ionothermal approach could facilitate the crystallization of novel framework structures that are inaccessible through conventional hydrothermal or solvothermal methods. The ionic liquid can influence the coordination chemistry of the Germanium(II) ion and the phosphonate ligand, leading to different structural outcomes. This method has been successfully used to synthesize a variety of metal-organic frameworks, sometimes yielding phases that cannot be obtained from traditional solvents. nih.govchemrxiv.orgnih.gov The use of low-melting metal salts as both the precursor and the reaction medium in a solvent-free ionothermal synthesis is a particularly promising green and scalable approach. nih.govchemrxiv.orgnih.gov

Controlled Reactivity Approaches for Porosity Enhancement

A significant challenge in the synthesis of metal phosphonates is their tendency to form dense, layered structures rather than porous, three-dimensional frameworks. acs.orgnih.gov This is due to the strong and highly directional coordination of the phosphonate group. To promote the formation of porous structures, several controlled reactivity approaches have been developed.

One strategy involves the use of phosphonate ligands with multiple binding sites or bulky organic spacers. These features can frustrate the formation of dense packing and encourage the assembly of open frameworks. acs.orgnih.gov Another approach is to use co-ligands or structure-directing agents that can template the formation of pores.

Furthermore, controlling the reaction kinetics is crucial. Slowing down the reaction rate, for instance, by using less reactive precursors or by controlling the temperature and pH, can favor the formation of thermodynamically more stable, often porous, crystalline phases over kinetically favored, dense precipitates. For example, the use of bifunctional phosphonate anions and metal cations that can adopt different coordination environments has been proposed as a strategy for synthesizing porous metal phosphonates. researchgate.net The careful selection of reaction conditions and ligand design are key to achieving porosity in metal phosphonate frameworks. nih.govrsc.org

Table 3: Strategies for Porosity Enhancement in Metal Phosphonate Frameworks

Strategy Description Example Application
Ligand Design Use of bulky or multi-topic phosphonic acids to prevent dense packing. Synthesis of frameworks with large channels.
Use of Templates Employing structure-directing agents to create voids in the framework. Zeolite-like metal phosphonate structures.
Kinetic Control Modulating reaction conditions (e.g., temperature, pH, concentration) to favor porous phases. Hydrothermal synthesis with slow cooling rates.

| Pillaring | Introducing organic linkers to connect 2D layered structures into 3D porous frameworks. | Pillared layered metal phosphonates. |

Green Chemistry Principles in Germanium Phosphonate Synthesis

The application of green chemistry principles to the synthesis of Germanium(II) phosphonate frameworks is an emerging area of focus, aiming to reduce the environmental impact of production processes. Green chemistry emphasizes the design of products and processes that minimize the use and generation of hazardous substances. uef.finih.govnih.gov The core principles relevant to Germanium(II) phosphonate synthesis include waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysis. rsc.orggreenchemistry-toolkit.org

Key strategies in greening phosphonate synthesis involve the use of sustainable or less hazardous solvents, such as water or ethanol, and in some cases, conducting reactions under solvent-free conditions. uef.firsc.org Solvent-free reactions, in particular, reduce waste and lower energy consumption associated with heating and solvent removal. rsc.org Microwave-assisted synthesis represents another green approach, offering significant acceleration of reaction times compared to conventional heating, often eliminating the need for additives or catalysts. mdpi.com

The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is also critical. greenchemistry-toolkit.org Synthetic routes are designed to be highly efficient, minimizing the formation of by-products. While specific studies on Germanium(II) phosphonate are limited, the broader field of metal phosphonate synthesis is moving towards cleaner and more efficient methods, including mechanochemical synthesis, which reduces solvent use and energy input. mdpi.com

Table 1: Application of Green Chemistry Principles to Phosphonate Synthesis

Green Chemistry Principle Application in Phosphonate Synthesis Potential Benefit for Germanium(II) Phosphonate
Waste Prevention Designing syntheses to minimize by-products. Reduced need for costly and hazardous waste disposal.
Atom Economy Maximizing the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org Higher process efficiency and conservation of resources.
Safer Solvents & Auxiliaries Use of water, ethanol, or solvent-free conditions. rsc.org Lowered environmental impact and improved operational safety.
Design for Energy Efficiency Employing microwave-assisted or mechanochemical methods. nih.govmdpi.commdpi.com Reduced reaction times and lower energy consumption.
Catalysis Using catalysts to enable reactions under milder conditions. Increased reaction rates and selectivity with less energy input.

Influence of Synthesis Parameters on Material Formation

The formation of Germanium(II) phosphonate frameworks is highly sensitive to the conditions of the synthesis. Key parameters such as precursor selection, stoichiometry, solvent, pH, temperature, and reaction time collectively determine the structure, crystallinity, and purity of the final material.

The choice of starting materials is fundamental to the synthesis of Germanium(II) phosphonate. The germanium precursor is typically a reactive Ge(II) salt. A common precursor for divalent germanium is Germanium(II) chloride dioxane complex (GeCl₂·dioxane), which provides a source of Ge²⁺ ions in a relatively stable form. nih.gov

The phosphonate precursor consists of an organic group attached to a phosphonic acid [-P(O)(OH)₂] or phosphonate ester moiety. The nature of the organic component is critical as it dictates the potential for forming extended network structures and influences the properties of the resulting material. The stoichiometry, or the molar ratio between the germanium salt and the phosphonic acid, is a crucial parameter that controls the connectivity and dimensionality of the resulting framework.

Table 2: Common Precursors in Germanium and Phosphonate Synthesis

Component Precursor Example Role in Synthesis
Germanium(II) Source Germanium(II) chloride dioxane complex (GeCl₂·dioxane) nih.gov Provides the Ge²⁺ metal center for coordination.
Phosphonate Source Aryl or Alkyl Phosphonic Acids Acts as a ligand, linking Ge²⁺ centers into a framework.
Phosphonate Ester Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) mdpi.com A versatile starting material for transesterification to form various phosphonates. mdpi.com

The choice of solvent plays a pivotal role in the synthesis of Germanium(II) phosphonate frameworks, influencing both reaction kinetics and the final product's structure. Solvents can affect the solubility of precursors, mediate the transport of reactants, and act as templating agents. In the broader context of metal phosphonate synthesis, reactions are often performed under solvothermal conditions. mdpi.com The nature of the solvent can have a drastic effect on reaction yield; for some phosphonate syntheses, yields decreased significantly when moving from solvent-free conditions to solvents like water, toluene, or ethanol. rsc.org

The pH of the reaction medium is another critical parameter. It governs the deprotonation state of the phosphonic acid groups, which is essential for their coordination to the Germanium(II) centers. The pH can significantly affect the adsorption behavior of germanium, with changes in pH leading to abrupt shifts in germanium uptake. researchgate.net For phosphonate-based materials, the pH determines the surface charge of the material, influencing its interaction with ionic species in the solution. mdpi.com Typically, acidic conditions are required to facilitate the formation of the germanium-phosphonate bonds while controlling hydrolysis.

Temperature and reaction duration are key variables in controlling the crystallization process of Germanium(II) phosphonate frameworks. Syntheses are often conducted under hydrothermal or solvothermal conditions, where elevated temperatures are applied to a sealed reaction vessel for an extended period. mdpi.com For instance, the synthesis of some crystalline germanate frameworks involves heating the reaction mixture to temperatures around 165 °C for several days to ensure the formation of a well-ordered, crystalline product. berkeley.edu

The temperature profile can influence phase transitions and the thermal stability of the resulting material. Studies on related germanium phosphates show that different crystalline phases (α, β, γ) can be obtained by heating the material at progressively higher temperatures, from 950°C to over 1000°C. researchgate.net The duration of the synthesis affects the completeness of the reaction, crystal growth, and the potential for forming metastable phases versus the thermodynamically stable product. Insufficient reaction time may lead to amorphous or poorly crystalline materials, while excessively long durations could lead to the formation of undesired, more stable phases.

Table 3: Example of Synthesis Conditions for a Germanate Framework

Parameter Value Reference
Temperature 165 °C berkeley.edu
Time 4 days berkeley.edu
Product Crystalline germanate framework (ASU-12) berkeley.edu

Structural Elucidation and Characterization of Germanium Ii Phosphonates

Crystallographic Analysis Techniques

Crystallographic techniques are the cornerstone for determining the precise atomic arrangement within a crystalline solid. They provide definitive evidence of the compound's structure, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the absolute structure determination of crystalline materials. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision. mdpi.comrsc.org

Table 1: Illustrative Crystallographic Data for Germanium(II) Compounds from SC-XRD

Parameter GeP₂N₄ nih.gov
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.547(1)
b (Å) 7.542(1)
c (Å) 4.6941(6)
Z 4

Note: This table presents data for a related Germanium(II) compound to illustrate the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. It is primarily employed for phase identification, assessment of sample purity, and the determination of lattice parameters. nih.gov The resulting diffraction pattern serves as a fingerprint for the crystalline phase.

For novel materials like Germanium(II) phosphonates, PXRD is indispensable for confirming that the synthesized bulk material consists of a single, pure phase. Furthermore, when single crystals are not available, the Rietveld refinement method can be applied to the powder diffraction data. wikipedia.orgsemanticscholar.org Rietveld refinement is a powerful computational technique that fits a calculated theoretical diffraction pattern, based on a known or proposed crystal structure, to the experimental data. wikipedia.orgnih.gov This allows for the refinement of structural parameters such as atomic positions, lattice parameters, and site occupancies from powder data. nih.govresearchgate.net In the study of GeP₂N₄, Rietveld refinement was used in conjunction with SC-XRD data to confirm that it was the main constituent of the synthesized samples. nih.gov Temperature-dependent PXRD can also be employed to study thermal expansion and phase stability. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interactions of electromagnetic radiation with the material, providing valuable information about chemical bonding, functional groups, and the local atomic environment.

Solid-State and Solution-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. wikipedia.org For phosphonate (B1237965) compounds, ³¹P NMR is particularly informative due to the 100% natural abundance and spin-½ nucleus of phosphorus, which results in sharp, easily interpretable spectra. wikipedia.orgaiinmr.com

³¹P NMR spectroscopy can distinguish between different phosphorus environments within a structure, such as terminal phosphonate groups and bridging phosphonate ligands. The chemical shift (δ) is highly sensitive to the bonding and coordination of the phosphorus atom. researchgate.net For instance, phosphonate resonances are typically observed downfield compared to phosphate (B84403) resonances. nih.gov In related iron phosphate compounds, ³¹P NMR has been used to confirm the presence of distinct PO₄ and P₂O₇ groups, which appeared as separate signals in the spectrum. jmaterenvironsci.com For Germanium(II) phosphonates, this technique would be essential for confirming the structure of the phosphonate ligand and its coordination to the germanium center.

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds

Phosphorus Compound Type Typical Chemical Shift Range (ppm) Reference
Orthophosphate ~0 - 6 researchgate.net
Pyrophosphate -5 to -15 acs.org
Phosphonates (e.g., 2-AEP) 10 - 40 researchgate.net

Note: Chemical shifts are referenced to 85% H₃PO₄. Ranges are approximate and can vary based on specific molecular structure and experimental conditions.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonds and functional groups within a molecule. tandfonline.comnih.gov These methods measure the absorption (IR) or scattering (Raman) of light corresponding to the vibrational frequencies of specific bonds.

For Germanium(II) phosphonates, these techniques are crucial for identifying the characteristic vibrations of the phosphonate group and the Ge-O bonds. The strong P=O stretching vibration and the P-O and P-C stretching modes are typically found in specific regions of the IR and Raman spectra. For example, the P=O stretching region is often observed between 1000 and 1200 cm⁻¹. nih.gov Analysis of various phosphate and phosphonate minerals by Raman spectroscopy has shown characteristic peaks corresponding to the internal modes of the PO₄ or R-PO₃ groups. researchgate.net Similarly, studies on borogermanate glasses have assigned IR bands to the symmetrical stretching vibrations of Ge–O–Ge bonds (around 483 cm⁻¹) and the stretching vibration of Ge–O in GeO₄ units (around 779 cm⁻¹). tandfonline.com These techniques would confirm the integrity of the phosphonate ligand and its coordination to the germanium center in the title compound.

Table 3: Characteristic Vibrational Frequencies for Phosphonate and Germanate Groups

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
P=O Stretch 1000 - 1200 IR, Raman
P-O Stretch 900 - 1100 IR, Raman
Ge-O Stretch (in GeO₄) ~780 - 800 IR, Raman

Microscopic and Elemental Analysis Techniques

Beyond determining the crystal structure and bonding, it is essential to characterize the morphology and elemental composition of the synthesized material to ensure its purity and stoichiometry.

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology, particle size, and shape of a material. In the study of the related compound GeP₂N₄, SEM images were used to show the crystal habit and size, revealing crystals up to 20 μm. nih.gov

Elemental analysis is critical to confirm that the empirical formula of the synthesized compound matches the theoretical composition. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, provide a qualitative and semi-quantitative analysis of the elemental composition. For a definitive quantitative analysis, methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) are employed. nih.gov These methods are highly sensitive and can detect trace element impurities, which is crucial as even minute impurities can alter the material's properties. spectroscopyonline.compublisso.de For Germanium(II) phosphonate, these analyses would verify the 1:1 ratio of germanium to phosphonate and quantify any impurities.

Table of Compounds Mentioned

Compound Name Chemical Formula
Germanium(2+) phosphonate(1:1) Ge(RPO₃)
Germanium(II) nitridophosphate GeP₂N₄
2-Aminoethylphosphonic acid (2-AEP) C₂H₈NO₃P
Iron(III) lead(II) pyrophosphate phosphate FePb₂(P₂O₇)(PO₄)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the morphology of Germanium(II) phosphonates. SEM images can reveal the surface topography, particle size, and shape of the synthesized materials. For instance, studies on related metal phosphonates have shown the formation of crystalline structures with distinct morphologies, such as thin, stacked flakes, which is indicative of a layered internal structure ias.ac.in. In the case of Germanium(II) nitridophosphate, a related compound, SEM images have shown single crystals up to 20 μm in length and width nih.govd-nb.info.

Energy Dispersive X-ray (EDX) analysis, often coupled with SEM, provides qualitative and quantitative information about the elemental composition of the sample. This technique is crucial for confirming the presence and relative ratios of germanium, phosphorus, and oxygen in Germanium(II) phosphonate. EDX analysis has been successfully employed to confirm the elemental composition of various germanium-containing compounds and phosphonate materials researchgate.netmdpi.comresearchgate.net. The utility of SEM-EDX has been demonstrated in the analysis of lanthanum phosphate deposits, confirming its effectiveness in identifying constituent elements nih.gov.

A summary of expected findings from SEM and EDX analysis of Germanium(II) phosphonate is presented in the table below.

Analytical TechniqueInformation ObtainedExpected Results for Germanium(II) Phosphonate
Scanning Electron Microscopy (SEM) Surface morphology, particle size, and shape.Crystalline particles, potentially with layered or aggregated structures.
Energy Dispersive X-ray (EDX) Analysis Elemental composition (qualitative and quantitative).Presence of Germanium (Ge), Phosphorus (P), and Oxygen (O) in expected stoichiometric ratios.

Elemental Compositional Analysis (e.g., CHN analysis for organic moieties)

Elemental analysis is a fundamental method for determining the empirical formula of a compound. For purely inorganic compounds like Germanium(2+) phosphonate(1:1), techniques such as Inductively Coupled Plasma (ICP) spectroscopy would be employed to ascertain the precise amounts of germanium and phosphorus.

In cases where organic phosphonate ligands are used, leading to organo-germanium phosphonates, Carbon, Hydrogen, and Nitrogen (CHN) analysis becomes essential. This technique provides the weight percentages of these elements, which, in conjunction with data for germanium and phosphorus, allows for the determination of the complete empirical formula of the hybrid organic-inorganic compound. For example, elemental analysis has been used to characterize alkaline earth metal cyclohexyl phosphonates ias.ac.in.

Coordination Environments and Structural Motifs

The solid-state structure of Germanium(II) phosphonates is dictated by the coordination preferences of the Germanium(II) cation and the versatile binding modes of the phosphonate ligand. These interactions give rise to a variety of structural motifs, ranging from simple chains to complex three-dimensional frameworks, which are further stabilized by intermolecular forces.

Germanium(II) Coordination Geometries

The Germanium(II) ion (Ge²⁺) possesses a stereochemically active lone pair of electrons, which significantly influences its coordination geometry. This lone pair can occupy a coordination site, leading to distorted geometries. The coordination environment of Ge²⁺ in phosphates and related compounds often results in pyramidal or distorted tetrahedral geometries nih.govresearchgate.net. For example, in Na[Ge₄(PO₄)₃], the germanium atoms are coordinated by three oxygen atoms, forming distorted pyramids nih.govresearchgate.net. The geometry of Ge(II) complexes is not always adequately described by VSEPR theory due to the nature of the lone pair, which can be stereochemically active or inactive depending on the ligand wikipedia.org.

Phosphonate Ligand Coordination Modes (e.g., Mono-, Di-, Tri-deprotonated, bridging)

The phosphonate group ([HPO₃]²⁻ or [PO₃]³⁻) is a versatile ligand capable of adopting various coordination modes. It can act as a monodentate, bidentate, or tridentate ligand and can bridge multiple metal centers. The degree of deprotonation of the phosphonic acid precursor determines the charge and coordinating ability of the phosphonate group. These ligands can lead to the formation of larger aggregates researchgate.net. The coordination can involve one, two, or three of the oxygen atoms of the phosphonate group, leading to a variety of structural possibilities.

Coordination ModeDescription
Monodentate The phosphonate ligand binds to a single metal center through one of its oxygen atoms.
Bidentate The phosphonate ligand binds to one or two metal centers using two of its oxygen atoms.
Tridentate The phosphonate ligand coordinates to one or more metal centers using all three of its oxygen atoms.
Bridging The phosphonate ligand links two or more metal centers, facilitating the formation of extended structures.

Formation of Layered Structures, One-Dimensional Chains, and Three-Dimensional Frameworks

The interplay between the coordination preferences of Germanium(II) and the versatile bridging capabilities of the phosphonate ligand can lead to the formation of diverse structural architectures.

Layered Structures: These are common in metal phosphonates, where inorganic layers of metal-phosphonate networks are separated by organic groups or held together by weaker forces ias.ac.inresearchgate.net. In such structures, the metal ions are bridged by phosphonate groups to form two-dimensional sheets.

One-Dimensional Chains: The linkage of Germanium(II) centers by phosphonate ligands can result in the formation of infinite one-dimensional chains researchgate.netnih.gov. For instance, one-dimensional [Ge(HPO₄)₆]∞ chains have been observed in germanophosphates, formed by GeO₆ octahedra and PO₄ tetrahedra researchgate.netnih.gov.

Three-Dimensional Frameworks: When phosphonate ligands connect Germanium(II) centers in all three dimensions, a three-dimensional framework is formed nih.govresearchgate.net. These frameworks can contain channels or cavities, leading to porous materials. An example is the [Ge₄(PO₄)₃]⁻ framework, which is a three-dimensional structure composed of GeO₃ pyramids and PO₄ tetrahedra nih.govresearchgate.net.

Computational and Theoretical Investigations of Germanium Ii Phosphonates

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of materials, offering a balance between computational cost and accuracy. vub.be For germanium-based phosphonates and related compounds, DFT calculations are crucial for elucidating their fundamental characteristics.

DFT calculations are instrumental in analyzing the electronic structure and bonding nature of germanium compounds. In studies of analogous materials like Germanium(II) nitridophosphate (GeP₂N₄), DFT has been used to analyze the density of states (DOS) and the specific bonding between germanium and its coordinating atoms. uni-muenchen.denih.gov

In GeP₂N₄, the Ge²⁺ ion exhibits a stereochemically active lone pair of electrons, which significantly influences the crystal structure, distinguishing it from other similar metal nitridophosphates. uni-muenchen.dersc.org DFT calculations visualize the electron density, confirming the covalent bonds between the Ge(II) center and three nearest-neighbor nitrogen atoms, resulting in a trigonal pyramidal geometry. rsc.org The Ge-N bond distances in this compound range from 2.012(5) to 2.150(4) Å. uni-muenchen.de Analysis of the DOS reveals distinct energy regions dominated by contributions from the different elements, providing a detailed picture of the electronic makeup. uni-muenchen.denih.gov For instance, the region near the Fermi level is critical for understanding the material's conductive properties. ub.edu

Table 1: Representative Bond Parameters from DFT Studies on Analogous Ge(II) Compounds This table is generated based on data for the analogous compound GeP₂N₄ as specific data for Germanium(II) phosphonate (B1237965) was not available.

CompoundBond TypeCalculated Bond Length (Å)Coordination GeometrySource
GeP₂N₄Ge-N2.012 - 2.150Trigonal Pyramidal uni-muenchen.de

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule, which are invaluable for predicting intermolecular interactions and reactivity. libretexts.orgnih.gov The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

While specific MEP studies for Germanium(II) phosphonate are not available in the retrieved literature, the methodology is widely applied. For a molecule like GeHPO₃, an MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the phosphonate group due to their high electronegativity and lone pairs. The region around the germanium atom and the proton would exhibit a positive potential (blue), indicating electron-deficient areas. researchgate.net This mapping helps in understanding how the molecule would interact with other species, for example, in crystal packing or during a chemical reaction. nih.govucsb.edu

The energy gap (or band gap, Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a material. researchgate.net DFT is a common method for calculating this gap. Materials with a large energy gap are typically insulators, while those with a small gap are semiconductors. nih.gov

For bulk germanium, the band gap is approximately 0.67 eV. nih.goviiste.org Theoretical studies on various germanium compounds, such as oxides and nanostructures, show that the band gap can be tuned by factors like size, structure, and pressure. nih.govijcrt.org For instance, DFT calculations on ultrathin layers of Germanium have shown that the band structure can vary significantly, with some configurations exhibiting metal-like properties (zero band gap). nih.gov In a compound like Germanium(II) phosphonate, the energy gap would be influenced by the specific arrangement of the phosphonate groups around the germanium centers. DFT calculations would be essential to predict whether the material behaves as a semiconductor or an insulator.

Computational simulations of infrared (IR) and Raman spectra provide a powerful complement to experimental spectroscopy. cas.cz By calculating the vibrational frequencies and their corresponding intensities, DFT can help in the assignment of experimental spectral bands to specific molecular motions. nih.gov

For phosphate (B84403) and phosphonate groups, vibrational properties are known to be highly sensitive to conformation and interactions with their environment, such as hydrogen bonding. cas.cznih.gov DFT calculations, often combined with molecular dynamics (MD), can accurately model these effects. nih.gov In the case of Germanium(II) phosphonate, theoretical spectra would be characterized by vibrational modes corresponding to the P-O, P-H, and Ge-O bonds. Key features would include the stretching and bending modes of the PO₃ group and vibrations involving the germanium-oxygen coordination sphere. Comparing simulated spectra with experimental FTIR or Raman data would be crucial for confirming the compound's structure. nih.govuci.edu

Table 2: Typical Vibrational Frequency Ranges for Phosphonate Groups This table provides general frequency ranges for phosphonate moieties from spectroscopic literature; specific simulated values for Germanium(II) phosphonate are not available.

Vibrational ModeTypical Frequency Range (cm⁻¹)Source
P-O Asymmetric Stretch~1030 - 1100 uci.edu
P-O Symmetric Stretch~950 - 1050 researchgate.net
P-H Stretch~2300 - 2450-
O-P-O Bending~400 - 600-

Mechanistic Studies of Reactivity and Tautomerism

Computational chemistry is also a key tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally.

In materials containing phosphonate groups, proton conductivity can be a significant property. The mechanism of proton transport often involves a network of hydrogen bonds, facilitating proton hopping through mechanisms like the Grotthuss mechanism. mdpi.com Layered metal phosphonates, such as those involving zirconium, have been studied for their potential as proton conductors. mdpi.com

For Germanium(II) phosphonate (GeHPO₃), the presence of the P-H bond and potential for hydrogen bonding with adjacent phosphonate oxygen atoms suggests the possibility of tautomerism and proton exchange. DFT calculations could be employed to model the potential energy surface for proton transfer between different sites within the crystal lattice. Such studies would involve locating the transition state for the proton hop and calculating the activation energy barrier. This would clarify the dynamics of proton mobility and whether the material could function as a proton conductor. While specific studies on proton exchange in Germanium(II) phosphonate are lacking, the methodology has been applied to understand rearrangement mechanisms in other phosphonate systems. researchgate.net

Catalytic Pathways

Germanium(II) compounds, characterized by their lone pair of electrons, can exhibit catalytic activity, often functioning as Lewis acids. uwo.caresearchgate.netmdpi.com Theoretical investigations into various Germanium(II) complexes suggest that they can activate small molecules, a key step in many catalytic cycles. uwo.caresearchgate.netnih.gov For Germanium(II) phosphonate, hypothetical catalytic pathways can be proposed based on these established principles.

One plausible mechanism is the activation of carbonyl compounds, such as aldehydes and ketones, for hydrosilylation or hydroboration reactions. uwo.caresearchgate.net In such a pathway, the Germanium(II) center would coordinate to the oxygen atom of the carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by a hydride source.

Proposed Catalytic Cycle for Hydrosilylation of an Aldehyde:

Coordination: The Germanium(II) phosphonate catalyst coordinates to the aldehyde.

Activation: This coordination polarizes the C=O bond, activating the aldehyde.

Hydride Transfer: A silane (B1218182) molecule delivers a hydride to the activated carbonyl carbon.

Product Formation: An intermediate silyl (B83357) ether is formed.

Catalyst Regeneration: The silyl ether is released, regenerating the Germanium(II) phosphonate catalyst.

DFT calculations on related Ge(II) systems have been employed to determine the geometries and energies of intermediates and transition states in similar catalytic cycles. nih.gov While specific energy values for Germanium(II) phosphonate are not available, the general principles of such catalytic cycles are well-established in the broader context of main-group element catalysis. researchgate.netmdpi.com

StepDescriptionKey Interacting SpeciesAnticipated Geometric Changes at Ge(II) Center
1Catalyst-Substrate BindingGe(II) center, Carbonyl OxygenIncrease in coordination number
2Transition State for Hydride TransferActivated Aldehyde, SilaneDistorted geometry accommodating both substrate and reagent
3Product ReleaseSilyl ether productReversion to initial coordination state

Modeling of Structural Dynamics and Stability

DFT calculations would be instrumental in determining the ground-state geometry of Germanium(II) phosphonate. Based on studies of other divalent metal phosphonates and Ge(II) complexes, a coordination environment where the germanium atom is bonded to oxygen atoms of the phosphonate groups is expected. acs.orguoc.gr The P-O bond lengths within the phosphonate ligand are also sensitive to coordination, with P-O(Ge) bonds expected to be longer than P=O double bonds in a hypothetical uncoordinated state. uoc.gr

ParameterExpected Value Range (Å)Basis of Estimation
Ge-O Bond Length1.80 - 2.10DFT calculations on Ge(II) complexes with oxygen-donor ligands
P-O(Ge) Bond Length1.52 - 1.57Crystallographic data from various metal phosphonates uoc.gr
P=O Bond Length (uncoordinated)1.49 - 1.51Crystallographic data from various metal phosphonates uoc.gr

Molecular dynamics simulations can provide a picture of the compound's behavior over time at finite temperatures. Such simulations would reveal the flexibility of the Ge-O-P linkages and the vibrational modes of the phosphonate groups. The stability of the compound could be assessed by simulating its behavior at elevated temperatures and observing whether decomposition or significant structural rearrangements occur.

The stability of metal phosphonates, in general, is attributed to the strong M-O bonds and the formation of stable, often polymeric, structures. mdpi.com For Germanium(II) phosphonate, the stability would be influenced by the coordination number and geometry around the Germanium(II) center, as well as by intermolecular interactions in the solid state. Theoretical studies on metal phosphonate frameworks have highlighted their exceptional thermal and chemical stability. mdpi.comnih.gov

Reactivity and Coordination Chemistry of Germanium Ii Phosphonate Systems

Ligand Exchange and Substitution Reactions

Ligand substitution at a metal center is a fundamental reaction in coordination chemistry, involving the replacement of one ligand by another. slideshare.net In the context of Germanium(II) phosphonate (B1237965), these reactions are crucial for modifying the coordination environment of the germanium center and for the synthesis of new materials. The mechanism of ligand substitution can be associative, dissociative, or an interchange. slideshare.netlibretexts.org

In an associative mechanism , the incoming ligand first forms a bond to the metal center, creating an intermediate with a higher coordination number, after which the leaving group departs. libretexts.org Conversely, a dissociative mechanism involves the initial cleavage of the bond between the metal and the leaving group, forming a coordinatively unsaturated intermediate that then accepts the incoming ligand. libretexts.org

For Germanium(II) phosphonate systems, the steric bulk of the phosphonate ligand and the nature of the incoming ligand will likely influence the preferred pathway. The presence of a stereochemically active lone pair on the Germanium(II) center can also play a significant role in the stereochemistry of the substitution reaction.

Table 1: Factors Influencing Ligand Substitution Mechanisms in Germanium(II) Phosphonate

FactorInfluence on Mechanism
Steric Bulk of Phosphonate Increased bulk favors dissociative pathways by relieving steric strain in the transition state.
Nature of Incoming Ligand Strong nucleophiles may favor an associative mechanism.
Solvent Polarity Polar solvents can stabilize charged intermediates, potentially favoring dissociative pathways.
Germanium(II) Center The electrophilicity of the Ge(II) center can influence its susceptibility to nucleophilic attack.

Detailed kinetic studies on Germanium(II) phosphonate are limited, but analogies can be drawn from other d-block and p-block element phosphonate complexes. For instance, studies on other metal phosphonates have demonstrated that ligand exchange is a viable method for tuning the properties of the resulting materials. mdpi.com

Redox Chemistry of Germanium(II) Centers within Phosphonate Frameworks

The Germanium(II) center, with its +2 oxidation state, is susceptible to oxidation to the more stable Germanium(IV) state. This redox activity is a key feature of its chemistry. Within a phosphonate framework, the electronic environment provided by the phosphonate ligands can modulate the redox potential of the Ge(II)/Ge(IV) couple.

The phosphonate group, being a hard ligand, can stabilize the higher oxidation state of germanium. The redox behavior can be exploited in various applications, such as in the design of catalysts or redox-active materials. For example, the oxidation of Ge(II) to Ge(IV) can be triggered by chemical oxidants or electrochemical means.

Recent research on phosphonate-substituted dihydropyrimidines has demonstrated the utility of redox deracemization, a process involving oxidation and subsequent asymmetric reduction, to obtain enantiomerically pure compounds. nih.gov While this study does not directly involve germanium, it highlights the potential for redox manipulation of molecules containing phosphonate groups.

Furthermore, the interaction of Germanium(II) with redox non-innocent ligands can lead to complex electronic structures where the oxidation state of the metal is not easily assigned. nih.gov The phosphonate ligand itself is generally considered redox-inactive, but its electronic influence on the germanium center is significant.

Formation of Mixed-Metal Germanium-Phosphonate Complexes

The phosphonate group is an excellent bridging ligand, capable of coordinating to multiple metal centers simultaneously. This property allows for the construction of mixed-metal frameworks containing both germanium and other metals. These materials can exhibit interesting synergistic properties arising from the presence of different metal ions in close proximity.

A notable example is the synthesis of mixed-metal Germanium-lanthanide complexes using 1-hydroxyethylidenediphosphonic acid. researchgate.net In these complexes, a hexanuclear germanium-phosphonate anion, [Ge(μ-hedp)(μ-OH)]66-, is electrostatically associated with a complex cation of a lanthanide metal, [Ln(H2O)4(bipy)2]3+. researchgate.net

The synthesis of such complexes is typically achieved through self-assembly in solution, where the stoichiometry and reaction conditions (e.g., pH, temperature) play a crucial role in determining the final structure.

Table 2: Examples of Mixed-Metal Germanium-Phosphonate Complexes

Lanthanide (Ln)Molecular FormulaMolar Conductivity (Ω-1 cm2 mol-1)
Pr[Pr(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·22H2O131.3
Nd[Nd(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·22H2O138.8
Dy[Dy(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·21H2O145.8
Ho[Ho(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·20H2O151.1
Tm[Tm(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·20H2O158.3
Lu[Lu(H2O)4(bipy)2]2[Ge(μ-hedp)(μ-OH)]6·19H2O162.7

Data from a study on mixed-ligand germanium–lanthanide complexes. researchgate.net

Reactions with Organic Substrates (e.g., polymerization initiation)

Germanium compounds have emerged as effective photoinitiators for radical polymerization. researchgate.netnih.govgoogle.com Acylgermanes, in particular, undergo unimolecular bond cleavage upon irradiation to form germyl radicals, which can initiate the polymerization of various monomers. nih.govgoogle.com

While direct evidence for Germanium(II) phosphonate as a polymerization initiator is not widely reported, its potential to act as a precursor to an initiating species can be considered. For instance, photolysis or thermolysis of a Germanium(II) phosphonate complex could potentially generate a germanium-centered radical capable of initiating polymerization.

The general mechanism for surface-initiated polymerization using a germanium-based photoinitiator involves the following steps:

Immobilization of the germanium initiator onto a surface. nih.gov

Activation by light, leading to the formation of a germyl radical. nih.gov

Initiation of polymerization by the addition of the radical to a monomer. nih.gov

Propagation of the polymer chain.

This "grafting-from" approach allows for the modification of surfaces with polymer brushes, leading to materials with tailored properties such as wettability and biocompatibility. researchgate.netunileoben.ac.at

Influence of Nucleophilicity and Electrophilicity of Germanium(II)

The Germanium(II) center in a phosphonate complex possesses dual reactivity. The presence of a lone pair of electrons on the germanium atom imparts nucleophilic character, allowing it to react with electrophiles. Conversely, the +2 oxidation state and the electron-withdrawing nature of the phosphonate ligands make the germanium center electrophilic and susceptible to attack by nucleophiles.

The electrophilicity of Ge(II) is evident in its ability to form dicationic complexes with bulky ligands that can shield the metal center. wikipedia.org In these complexes, the bonding can range from strongly ionic to more covalent in nature. wikipedia.org

Advanced Research Topics and Emerging Applications of Germanium Ii Phosphonates

Catalytic Applications

Germanium(II) compounds, including phosphonates, are demonstrating significant potential across various catalytic applications, from heterogeneous and electrocatalysis to polymerization and Lewis acid catalysis.

Heterogeneous Catalysis

While direct research on Germanium(II) phosphonate (B1237965) as a heterogeneous catalyst is limited in the available literature, the broader class of metal phosphonates has been recognized for its catalytic activity. These materials are noted for their robustness and high surface area, which are advantageous properties for heterogeneous catalysts. For instance, cobalt and cadmium phosphonate networks have been successfully employed as efficient heterogeneous catalysts for the chemical fixation of carbon dioxide under mild conditions. rsc.orgresearchgate.net The catalytic activity in these metal phosphonates is often attributed to the presence of both Lewis and Brønsted acid sites within their structures. rsc.org Given the Lewis acidic nature of the Germanium(II) center, it is plausible that Germanium(II) phosphonates could exhibit similar catalytic activities in heterogeneous systems, a prospect that warrants further investigation.

Electrocatalysis (Oxygen Evolution Reaction, Hydrogen Evolution Reaction, Water Splitting)

For instance, Germanium and Phosphorus co-doped carbon nanotubes have been shown to exhibit high electrocatalytic activity for the Oxygen Reduction Reaction (ORR), a key reaction in fuel cells. researchgate.net In the broader context of water splitting, various metal phosphides have been investigated as electrocatalysts for the HER. rsc.orgnih.govbohrium.com Furthermore, theoretical and experimental studies on two-dimensional materials like germanium monochalcogenides and nitrogen-passivated germanium carbide have indicated their potential as photocatalysts for water splitting. rsc.orgnih.gov These studies suggest that the incorporation of germanium and phosphorus can create active sites for electrochemical reactions. While these findings are not directly on Germanium(II) phosphonate, they lay the groundwork for future research into its electrocatalytic properties for OER, HER, and water splitting.

Polymerization Catalysis (e.g., Lactide Polymerization)

A significant area of application for Germanium(II) compounds is in polymerization catalysis, particularly for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. Germanium-based catalysts are being explored as a non-toxic alternative to the tin-based catalysts currently used in industrial PLA production.

Recent studies have demonstrated that Germanium(II) complexes can exhibit remarkably high polymerization activities for lactide, even under industrially relevant conditions. The catalytic activity is influenced by the ligands attached to the germanium center. It is proposed that the germanium atom acts as the active site for polymerization, likely proceeding through a coordination-insertion mechanism. The efficiency of these catalysts can, in some cases, surpass that of their tin counterparts by up to two orders of magnitude.

Table 1: Performance of Germanium(II)-based Catalysts in Lactide Polymerization

Catalyst Precursor Co-catalyst Monomer/Initiator Ratio Temperature (°C) Time (h) Conversion (%)
Ge(II) complex A - 5000:1 150 1 High
Ge(II) complex B - 600:1 130 24 70

Lewis Acid Catalysis Involving Germanium Centers

The Germanium(II) center is known to be a potent Lewis acid, a property that is being harnessed for various catalytic transformations. The Lewis acidity of Ge(II) has been found to be generally higher than that of the analogous Sn(II) center. uwo.ca This characteristic makes Germanium(II) compounds effective catalysts for reactions such as the hydrosilylation of carbonyl compounds. uwo.ca

In these reactions, the Germanium(II) center activates the carbonyl group, facilitating the addition of a hydrosilane. Research has shown that cationic Germanium(II) crown ether complexes can efficiently and selectively reduce aldehydes. uwo.ca The catalytic cycle is understood to be initiated by the activation of the carbonyl compound by the Germanium(II) center. uwo.ca This area of research highlights the potential of Germanium(II) phosphonates to act as effective Lewis acid catalysts in a range of organic transformations.

Materials for Energy Storage and Conversion

Beyond catalysis, Germanium(II) phosphonates are being investigated for their potential applications in energy storage and conversion technologies, particularly as proton conductors in fuel cells.

Proton Conductors and Fuel Cell Applications

The development of new proton-conducting materials is crucial for advancing fuel cell technology. Metal phosphonates, as a class of materials, have shown significant promise as proton conductors. scispace.comacs.orgresearchgate.netscispace.comacs.orgnih.gov The presence of phosphonic acid groups, which can be partially or fully protonated, provides sites for proton hopping, a key mechanism for proton conduction. scispace.com The ordered crystalline structures of many metal phosphonates can create well-defined pathways for proton transport. acs.org

While specific studies on the proton conductivity of Germanium(II) phosphonate are not extensively available, research on other metal phosphonates provides a strong basis for their potential in this area. For example, phosphonates of calcium, nickel, cobalt, thorium, and cerium have all been investigated for their proton-conducting properties. scispace.comacs.orgnih.gov The proton conductivity in these materials is often mediated by water molecules within the structure and is influenced by factors such as temperature and relative humidity. nih.gov Given these trends, Germanium(II) phosphonates represent a promising, yet underexplored, class of materials for proton conductor and fuel cell applications.

Table 2: Proton Conductivity of Various Metal Phosphonates

Metal Phosphonate Temperature (°C) Relative Humidity (%) Proton Conductivity (S·cm⁻¹)
Calcium Phosphonate 24 98 5.7 x 10⁻⁴
Nickel Phosphonate 25 98 4.5 x 10⁻⁴
Cobalt Phosphonate 25 98 4.4 x 10⁻⁵
Thorium Phosphonate - - ~10⁻³
Cerium Phosphonate - - ~10⁻³

Anode Materials for Rechargeable Batteries (e.g., Li-ion Batteries)

The exploration of new anode materials is a critical frontier in the development of next-generation rechargeable batteries, particularly for lithium-ion (Li-ion) batteries, which are central to portable electronics and electric vehicles. While germanium-based materials, in general, are considered promising candidates to replace conventional graphite anodes due to their high theoretical capacity, research specifically investigating Germanium(II) phosphonate as an anode material is still an emerging field. researchgate.netamanote.com

Germanium itself can theoretically accommodate a large number of lithium ions, leading to a high specific capacity. electrochemsci.org However, this lithiation process is accompanied by significant volume expansion, which can lead to pulverization of the electrode material and rapid capacity fading over repeated charge-discharge cycles. researchgate.net Current research on germanium-based anodes largely focuses on elemental germanium, germanium oxides (GeO₂), germanium phosphides (GeP), and various nanocomposites designed to mitigate the volume change issue. researchgate.netmdpi.comnih.gov For instance, composites of germanium nanoparticles with carbonaceous materials like multiwalled carbon nanotubes have shown improved cycling stability and rate capability by providing a flexible matrix that buffers the volume expansion. nih.govosti.govnthu.edu.tw

While direct experimental data on the electrochemical performance of Germanium(II) phosphonate in Li-ion batteries is not extensively available in the current literature, the broader class of metal phosphonates is being explored for electrochemical applications. The phosphonate framework could potentially offer a stable structural host for the germanium active material, thereby helping to accommodate the volume changes during lithiation and delithiation. The performance of such a material would be influenced by factors such as its crystal structure, porosity, and the nature of the organic component of the phosphonate. Theoretical studies and further experimental work are needed to fully understand the potential of Germanium(II) phosphonate as a viable anode material.

Table 1: Comparison of Theoretical Capacities of Various Germanium-Based Anode Materials

Anode MaterialTheoretical Specific Capacity (mAh/g)Key Challenges
Graphite372Lower capacity
Germanium (Ge)1624Significant volume expansion, pulverization
Germanium Phosphide (B1233454) (GeP)1914 (for Li-ion)Volume changes, cycling stability
Germanium(II) phosphonateNot yet reportedUnder-researched, potential for structural stability

Porous Materials and Adsorption Phenomena

Porous materials are of significant interest for a variety of applications, including the storage and separation of gases. The development of porous metal phosphonates is a growing area of materials science, driven by their potential for high stability compared to some other classes of porous materials like carboxylate-based metal-organic frameworks (MOFs). acs.orguantwerpen.be

Gas Adsorption and Separation

Porous Germanium(II) phosphonates, particularly in the form of metal-organic frameworks (MOFs), could theoretically be designed for applications in gas adsorption and separation. uantwerpen.be The adsorption properties of these materials are dictated by their pore size, pore shape, surface area, and the chemical nature of the pore surfaces. For instance, the selective capture of carbon dioxide (CO₂) is a major area of research, and porous materials can be tailored to have a high affinity for CO₂ over other gases like nitrogen (N₂). nih.govrsc.orgresearchgate.netdtu.dk

While specific studies on gas adsorption in porous Germanium(II) phosphonate are limited, research on other metal phosphonate frameworks has shown their potential. For example, some phosphonate MOFs have demonstrated good affinity for CO₂ with high isosteric heats of adsorption. uantwerpen.be Additionally, germanium-based polyoxometalates have been investigated for the adsorption and decomposition of nitrogen oxides (NOx). nih.gov The design of porous Germanium(II) phosphonate with specific functionalities within the pores could lead to materials suitable for capturing various industrial gases.

Pore Size Control and Mesoporosity Enhancement

The ability to control the pore size of a material is crucial for its application in separation processes, as it allows for size-selective adsorption of molecules. In metal phosphonates, pore size can be controlled through the choice of the organic linker molecule. nih.govkuleuven.be Using larger or more rigid organic linkers can lead to the formation of larger pores, potentially extending into the mesoporous regime (pore sizes between 2 and 50 nm). nih.gov Isoreticular synthesis, where the underlying network topology is maintained while the linker size is varied, is a key strategy for achieving predictable control over pore dimensions in metal phosphonates. nih.gov

Enhancing mesoporosity is particularly important for the adsorption of larger molecules and can also improve the kinetics of gas diffusion into the material. researchgate.net Strategies to introduce mesoporosity in metal phosphonates include the use of templates during synthesis or the creation of hierarchical structures that contain both micropores and mesopores. While these strategies have been explored for various metal phosphonates, their specific application to Germanium(II) phosphonate to create materials with enhanced mesoporosity remains an area for future research.

Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Phosphonate-based MOFs are a subclass of these materials that are gaining attention due to their potential for high thermal and chemical stability. acs.orgresearchgate.net

Design Principles for Porous Metal Phosphonate MOFs

The design of porous metal phosphonate MOFs involves the careful selection of metal centers, organic phosphonate linkers, and reaction conditions to achieve a desired network structure with permanent porosity. acs.orgrsc.org A significant challenge in the synthesis of phosphonate MOFs is the tendency to form dense, non-porous layered structures. acs.orgnih.gov

Several design principles are employed to overcome this and create porous frameworks:

Use of multi-topic linkers: Employing phosphonate ligands with multiple phosphonate groups and large organic spacers can prevent the formation of dense structures and promote the assembly of open frameworks. acs.org

Control of reaction conditions: Hydrothermal or solvothermal synthesis methods are commonly used, where parameters such as temperature, pH, and solvent composition can influence the final structure. nih.govresearchgate.netrsc.orggoogle.com

Template-directed synthesis: The use of template molecules during synthesis can help to direct the formation of a porous structure, with the template being removed after crystallization to leave behind pores. scholaris.ca

By applying these principles, it is conceivable to design and synthesize porous Germanium(II) phosphonate MOFs with tailored pore sizes and functionalities for various applications.

Strategies for Enhancing Water Stability in Metal Phosphonates

A key advantage of phosphonate-based MOFs is their potential for greater water stability compared to many carboxylate-based MOFs. acs.orgacs.org This is attributed to the stronger coordination bond between the metal and the phosphonate group. However, ensuring water stability is still a critical consideration, especially for applications in humid environments or aqueous solutions. rsc.org

Strategies to enhance the water stability of metal phosphonates include:

Hydrophobic modification: Introducing hydrophobic functional groups into the organic linkers can create a more water-repellent framework. nih.gov The use of phosphonate monoesters as linkers can also protect the coordination backbone from hydrolysis. nih.gov

Post-synthetic modification: The surface of a pre-synthesized MOF can be coated with a hydrophobic polymer layer to improve its resistance to water. chinesechemsoc.org

Solvent-assisted modification: The choice of solvent during synthesis can influence the formation of hydrogen-bonding networks within the structure, which can in turn affect water stability. nih.gov

These strategies could be applied to Germanium(II) phosphonate frameworks to develop robust materials capable of functioning in the presence of water.

Semiconductor and Doping Applications

Germanium has re-emerged as a critical material in semiconductor applications, valued for its high charge carrier mobility compared to silicon. The functionalization of germanium surfaces is a key area of research to enable the development of next-generation electronic devices.

Monolayer doping (MLD) is a promising technique for creating ultra-shallow junctions in semiconductor devices, offering high control over the dopant concentration and minimizing lattice damage. Research has explored the use of phosphorus-containing molecules, such as diethyl 1-propylphosphonate (DPP) and octadecylphosphonic acid (ODPA), as precursors for MLD of germanium.

The adsorption behavior of these molecules on germanium surfaces varies. For instance, DPP adsorption has been observed to occur after the oxidation of the germanium surface, while ODPA undergoes chemisorption on hydrogen-terminated surfaces. Quantitative analysis has shown that the DPP method can form more than a single monolayer (from 2 to 4), whereas the ODPA approach results in a single monolayer.

While conventional thermal annealing processes are generally not suitable for phosphorus injection into the germanium matrix due to a high activation energy, pulsed laser melting has been shown to be an effective method for forming a doped layer. This is attributed to the decomposition of the precursor under UV light.

The formation of phosphorus-oxygen-germanium (P-O-Ge) bonds is a critical aspect of passivating and functionalizing germanium surfaces for semiconductor applications. Controlling the interface between germanium and other materials is essential for the performance of future-generation devices.

Studies on the passivation of germanium surfaces using stacks of phosphorous oxide (POx) and aluminum oxide (Al2O3) have demonstrated excellent and stable surface quality. This process involves a "self-cleaning" mechanism where the native germanium oxide (GeOx) interlayer is removed during the deposition of the POx/Al2O3 stacks. The resulting Ge/POx interface is believed to have a significantly lower defect density compared to the Ge/GeOx interface.

The chemical passivation mechanism is thought to be related to the passivation of surface defects by hydrogen, which is released during the formation of aluminum phosphate (B84403) (AlPO4) upon annealing. This process occurs at a lower temperature on germanium substrates compared to silicon, suggesting that the substrate plays a role in the reaction.

Magnetic Materials Research

The magnetic properties of materials containing germanium are an area of ongoing investigation. High-purity germanium itself exhibits diamagnetism that decreases with increasing temperature. The introduction of charge carriers, through doping, alters the magnetic susceptibility of germanium.

While specific research into the magnetic properties of Germanium(II) phosphonate is not widely available, studies on related compounds provide insights into the potential magnetic behavior of such materials. For example, coordination polymers incorporating phosphonates have been investigated for their magnetic properties. In these systems, the phosphonate ligands can mediate magnetic interactions between metal centers.

Research on iron(II) phosphate, for instance, has revealed complex magnetic ordering, including antiferromagnetic and field-induced ferrimagnetic transitions. Furthermore, phosphonate coatings on magnetic nanoparticles, such as magnetite, have been developed to enhance their stability and functionality for various applications. These studies suggest that the incorporation of phosphonate groups into germanium-containing materials could lead to novel magnetic properties worthy of exploration.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via FT-IR or NMR to track phosphonate bond formation.
  • Purify via recrystallization or column chromatography to mitigate byproducts.

Which spectroscopic and structural characterization techniques are critical for confirming the molecular structure of germanium(2+) phosphonate(1:1)?

Basic
A multi-technique approach is essential:

  • Single-crystal X-ray diffraction : Resolves atomic-level geometry and coordination (e.g., Ge-O bond lengths in salicyl alcoholates) .
  • Solid-state NMR : Identifies local phosphorus and germanium environments (e.g., 31^{31}P NMR for phosphonate groups).
  • DFT-D calculations : Validate experimental structures by modeling intermolecular interactions (e.g., dimer/trimer formation in germanium precursors) .

Q. Advanced

  • Cu(II)/H2_2O2_2 oxidation : Achieves >90% HEDP-to-phosphate conversion at pH 9 via radical pathways (•OH and Cu(III)) .
  • Analytical validation : Use ion chromatography (IC) or 31^{31}P NMR to quantify phosphate yield.

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